

Technical Guide: 2-Chloro-1-cyclooctylethanone[1]

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name: 2-Chloro-1-cyclooctylethanone

CAS No.: 145798-64-7

Cat. No.: B114630

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Core Identity & Physicochemical Profile[2][3][4][5] [6]

2-Chloro-1-cyclooctylethanone is an

-haloketone featuring a bulky, lipophilic cyclooctyl ring.[1] In drug discovery, it serves as a critical electrophilic intermediate for introducing the cyclooctyl moiety—a structural motif often utilized to fill large hydrophobic pockets in G-Protein Coupled Receptors (GPCRs) and kinase inhibitors.[1]

Chemical Identity

Property	Data
IUPAC Name	2-Chloro-1-cyclooctylethan-1-one
CAS Number	145798-64-7
Molecular Formula	C H ClO
Molecular Weight	188.69 g/mol
SMILES	<chem>C1CC(=O)C1CCCCC1</chem>
Structural Class	-Chloroketone; Cycloalkyl ketone

Physicochemical Properties (Predicted & Experimental)

Property	Value / Range	Context
Boiling Point	~260–270 °C (760 mmHg)	Extrapolated from lower homologs (Cyclopentyl/Cyclohexyl).[1]
Density	~1.08 g/cm	Typical for chlorinated cycloalkyl ketones.[1]
LogP	3.15	High lipophilicity; suitable for membrane permeability.[1]
Appearance	Colorless to pale yellow oil	May darken upon storage due to HCl evolution.[1]
Solubility	Soluble in DCM, THF, EtOAc	Insoluble in water; hydrolyzes slowly.

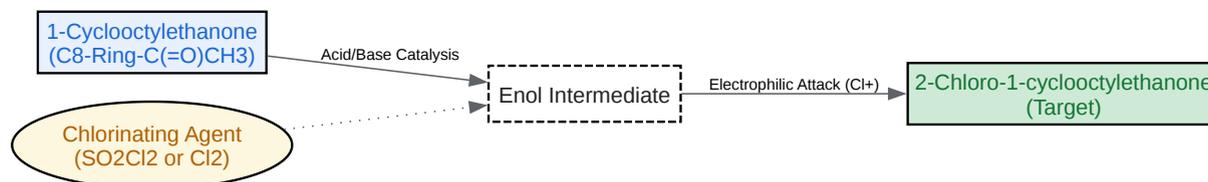
Synthesis & Production Logic

The synthesis of **2-Chloro-1-cyclooctylethanone** follows the standard electrophilic halogenation of enolizable ketones.[1] The steric bulk of the cyclooctyl ring requires specific

control over temperature and stoichiometry to prevent poly-chlorination.[1]

Synthetic Pathway

The primary precursor is 1-cyclooctylethanone (Methyl cyclooctyl ketone, CAS 6713-50-4).[1]



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Figure 1: Mechanistic flow for the alpha-chlorination of cyclooctyl methyl ketone.[1]

Experimental Protocol (Self-Validating)

Objective: Monochlorination of 1-cyclooctylethanone using Sulfuryl Chloride ().

Reagents:

- 1-Cyclooctylethanone (1.0 eq)[1]
- Sulfuryl Chloride (1.05 eq)
- Methanol (Solvent/Catalyst, 5-10 volumes)[1]
- Dichloromethane (DCM) (Co-solvent, optional)

Step-by-Step Methodology:

- Dissolution: Dissolve 1-cyclooctylethanone in Methanol at 0°C. Methanol promotes the formation of the enol ether intermediate, accelerating the reaction compared to non-polar solvents.

- Addition: Add Sulfuryl Chloride dropwise over 30 minutes. Maintain internal temperature

• Causality: Rapid addition or high temperature leads to dichlorination (gem-dichloro impurity).[1]
- Reaction: Allow to warm to room temperature (20-25°C) and stir for 2-4 hours.
 - Validation: Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS.[1] Disappearance of the methyl ketone peak confirms conversion.
- Quench: Pour mixture into ice-cold saturated

• Safety: Evolution of

and residual

gas will occur.
- Isolation: Extract with DCM (3x). Wash organic layer with brine, dry over

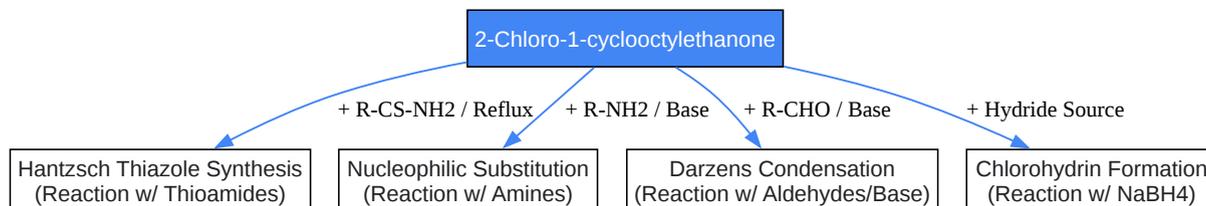
, and concentrate.
- Purification: If the crude contains >5% dichloro-impurity, purify via flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes).[1]

Reactivity Profile & Applications

The reactivity of **2-Chloro-1-cyclooctylethanone** is defined by the

-chloroketone motif.[1] The electron-withdrawing chlorine atom activates the carbonyl toward nucleophilic attack while simultaneously serving as a leaving group.[1]

Key Reaction Pathways[1]



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Figure 2: Divergent synthetic utility of the cyclooctyl alpha-chloroketone scaffold.[1]

Hantzsch Thiazole Synthesis (Primary Application)

This is the most common application for this compound in drug discovery.

- Mechanism: Condensation with thioamides (e.g., thiourea, thiobenzamide) followed by cyclodehydration.
- Outcome: Yields 2-substituted-4-cyclooctylthiazoles.[1]
- Significance: The cyclooctyl group at the 4-position provides a high-volume hydrophobic anchor, often increasing potency in enzyme inhibitors by displacing water from hydrophobic pockets.[1]

Nucleophilic Substitution ()

- Reagents: Primary or secondary amines () .[1]

- Conditions: , Acetone or DMF, RT.

- Product: -Aminoketones.[1]

- Note: Steric hindrance from the cyclooctyl ring is minimal for the incoming nucleophile because the attack occurs at the primary carbon (), not the ring itself.

Safety & Handling (E-E-A-T)

Hazard Classification:

- Lachrymator: Like most -haloketones, this compound is a potent tear gas agent.^[1] Handle only in a functioning fume hood.
- Skin Corrosive: Causes severe skin burns and eye damage.^[1]
- Alkylating Agent: Potential mutagen.^[1] Avoid inhalation of vapors.

Storage Protocol:

- Store at 2–8°C under inert gas (Argon/Nitrogen).
- Instability: May decompose to release HCl upon exposure to moisture.^[1] If the liquid turns dark brown or green, verify purity before use.

References

- PubChem Compound Summary. (2025). **2-Chloro-1-cyclooctylethanone** (CAS 145798-64-7).^{[1][2]} National Center for Biotechnology Information.^[1] [Link](#)
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- To cite this document: BenchChem. [Technical Guide: 2-Chloro-1-cyclooctylethanone[1]]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b114630#2-chloro-1-cyclooctylethanone-chemical-properties>]

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